molecular formula C21H22N2O2 B7719472 N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide

Cat. No. B7719472
M. Wt: 334.4 g/mol
InChI Key: PNRZKAWYOHWRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, also known as EHP-101, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, it is believed to act on multiple targets in the body, including the immune system, the nervous system, and the endocannabinoid system. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to bind to the CB2 receptor, which is involved in the modulation of immune function and inflammation. It also modulates the activity of ion channels and receptors involved in pain sensation and neuronal signaling.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has also been shown to increase the levels of neurotrophic factors, such as BDNF and NGF, which promote the survival and growth of neurons. In addition, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been found to reduce pain sensitivity in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be prepared in large quantities and purified by column chromatography. It has been shown to have good stability and solubility in various solvents. However, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in humans. Its mechanism of action is not fully understood, and its potential side effects are not known.

Future Directions

There are several future directions for the study of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide. One direction is to further investigate its potential therapeutic properties in various diseases, including multiple sclerosis, Huntington's disease, and neuropathic pain. Another direction is to elucidate its mechanism of action at the molecular level. It is also important to study its pharmacokinetics and potential side effects in humans. Finally, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide can be modified to improve its potency and selectivity towards specific targets.

Synthesis Methods

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide is a synthetic compound that can be prepared through a multistep process. The starting materials include 2-hydroxy-6-methylquinoline, 4-methylbenzoyl chloride, and N-ethyl-N-methylamine. The synthesis involves the formation of an amide bond between the two aromatic rings, followed by the addition of the N-ethyl-N-methylamine group to the quinoline ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been studied for its potential therapeutic properties in various diseases, including multiple sclerosis, Huntington's disease, and neuropathic pain. In preclinical studies, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has shown to have anti-inflammatory, neuroprotective, and analgesic effects. It has been found to modulate the immune system and reduce the production of pro-inflammatory cytokines. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has also been shown to increase the levels of neurotrophic factors, which promote the survival and growth of neurons.

properties

IUPAC Name

N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-23(21(25)16-8-5-14(2)6-9-16)13-18-12-17-11-15(3)7-10-19(17)22-20(18)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZKAWYOHWRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.